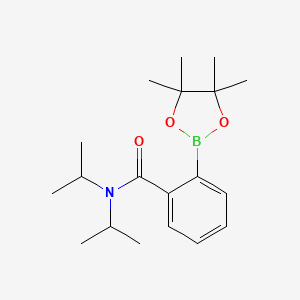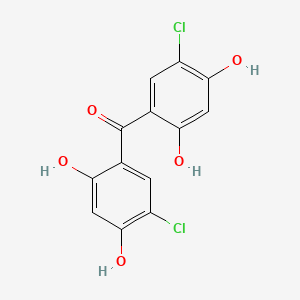
6,7,10,11-Tetrakis(hexyloxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,10,11-Tetrakis(hexyloxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate is an organosilicon compound that has been widely studied for its potential applications in a variety of scientific fields. It is a derivative of the triphenylene family and is composed of a tetra-substituted hexyloxy-triphenylene core with three trimethylsilyl groups and a triflate anion. This compound is soluble in various organic solvents and is stable under ambient conditions. It has been used in a variety of scientific research applications, including as a catalyst, a fluorescent dye, and a fluorescent probe.
Wissenschaftliche Forschungsanwendungen
6,7,10,11-Tetrakis(hexyloxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds and as a fluorescent dye in fluorescence microscopy. It has also been used as a fluorescent probe in bioimaging and as a sensitizer in photodynamic therapy.
Wirkmechanismus
6,7,10,11-Tetrakis(hexyloxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate has been found to act as a Lewis acid catalyst in the synthesis of organic compounds. This is due to its ability to form hydrogen bonds with the substrate molecules, which facilitates the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6,7,10,11-Tetrakis(hexyloxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate have not been extensively studied. However, it has been found to have low toxicity in mice and rats and is not expected to have any adverse effects on humans.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 6,7,10,11-Tetrakis(hexyloxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate is its high solubility in various organic solvents, which makes it an ideal compound for use in lab experiments. It is also stable under ambient conditions and can be used as a catalyst in the synthesis of organic compounds. However, it is not as effective as some other catalysts and may not be suitable for some applications.
Zukünftige Richtungen
There are a number of potential future directions for 6,7,10,11-Tetrakis(hexyloxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate. These include further research into its potential applications as a catalyst, fluorescent dye, and fluorescent probe. Additionally, it could be studied for its potential use in drug delivery systems and as a sensitizer in photodynamic therapy. It could also be used in the synthesis of other organosilicon compounds and as a reagent in the synthesis of organic compounds. Finally, it could be investigated for its potential use in the development of new materials and technologies.
Synthesemethoden
6,7,10,11-Tetrakis(hexyloxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate can be synthesized from the reaction of 2,3,6,7-tetra-tert-butyl-triphenylene and hexyl chloroformate in the presence of a catalytic amount of triethylamine in dichloromethane. The reaction mixture is stirred for 1 hour at room temperature and then filtered. The filtrate is then evaporated to yield the desired product.
Eigenschaften
IUPAC Name |
(6,7,10,11-tetrahexoxy-3-trimethylsilyltriphenylen-2-yl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H67F3O7SSi/c1-8-12-16-20-24-52-40-28-34-35-29-41(53-25-21-17-13-9-2)43(55-27-23-19-15-11-4)31-37(35)39-33-45(58(5,6)7)44(56-57(50,51)46(47,48)49)32-38(39)36(34)30-42(40)54-26-22-18-14-10-3/h28-33H,8-27H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLFYTSAUGURCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C)OCCCCCC)OCCCCCC)OCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H67F3O7SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
849.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,10,11-Tetrakis(hexyloxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%](/img/structure/B6319132.png)
![(11bR)-2,6-Bis([1,1'-biPh]-4-yl)-octahydro-4-HO-4-oxide-diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319136.png)



![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea, 98%, (99% ee)](/img/structure/B6319169.png)
![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)
![(11bS)-4-Hydroxy-2,6-bis(5'-ph[1,1':3',1''-terph]-2'-yl)-4-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepinoxide, 98%, (99% ee)](/img/structure/B6319183.png)

![t-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6319199.png)

